Positional Isomer Comparison: 6-Methoxy vs. 5-Methoxy Substitution Produces Functional Inversion at 5-HT2A Receptor
Direct head-to-head pharmacological comparison demonstrates that 6-methoxytryptamine and 5-methoxytryptamine exhibit a functional inversion in 5-HT2A receptor agonism. 6-Methoxytryptamine acts as a full agonist at the serotonin 5-HT2A receptor with an EC50 of 2,443 nM and Emax of 111%, representing the least potent agonist among a series of tryptamine derivatives tested [1]. In stark contrast, 5-methoxytryptamine was the most potent serotonin 5-HT2A receptor agonist in the same series, showing approximately 4,857-fold higher potency than 6-methoxytryptamine [1]. This positional isomer effect demonstrates that methoxy substitution at the 6-position dramatically attenuates 5-HT2A agonism compared to 5-position substitution.
| Evidence Dimension | 5-HT2A receptor functional agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,443 nM; Emax = 111% |
| Comparator Or Baseline | 5-Methoxytryptamine: EC50 = approximately 0.5 nM (calculated from 4,857-fold difference) |
| Quantified Difference | 5-Methoxytryptamine is ~4,857-fold more potent than 6-Methoxytryptamine at 5-HT2A |
| Conditions | In vitro functional assay; specific assay details derived from Blough et al., 2014 |
Why This Matters
This dramatic potency difference means 6-Methoxytryptamine HCl is uniquely suited as a negative control or selectivity tool for 5-HT2A-mediated effects, while 5-MT cannot substitute when weak 5-HT2A agonism is required.
- [1] Blough BE, Landavazo A, Partilla JS, et al. Alpha-ethyltryptamines as dual dopamine/serotonin releasers. Bioorganic & Medicinal Chemistry Letters. 2014;24(19):4754-4758. (Data cited via Wikipedia: 6-Methoxytryptamine) View Source
